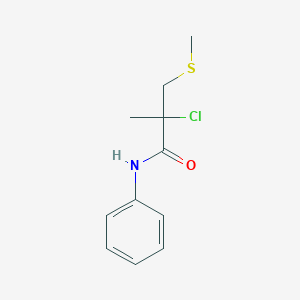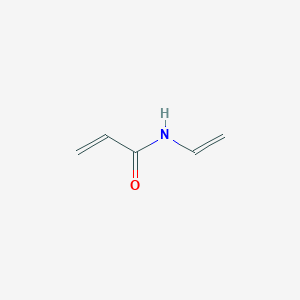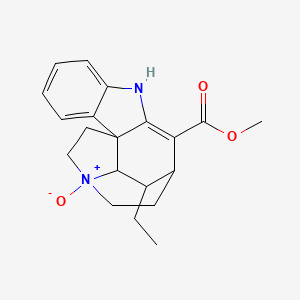
Tubotaiwine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubotaiwine N-oxide is a naturally occurring indole alkaloid found in various species of the genus Melodinus and Kopsia. It is a derivative of tubotaiwine, characterized by the presence of an N-oxide functional group. This compound belongs to the broader class of indole alkaloids, which are known for their diverse biological activities and complex structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tubotaiwine N-oxide typically involves the oxidation of tubotaiwine. One common method is the use of hydrogen peroxide in the presence of a base, which facilitates the formation of the N-oxide group. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive indole structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited natural occurrence and specific applications. the general approach would involve the extraction of tubotaiwine from plant sources, followed by its chemical oxidation to form the N-oxide derivative. This process would require careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tubotaiwine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Zinc, acetic acid, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: Tubotaiwine.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
Tubotaiwine N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential cytotoxic effects against cancer cell lines.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Potential use in the synthesis of complex organic molecules due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of tubotaiwine N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a key factor in its cytotoxic and antimicrobial activities. Additionally, the indole structure allows it to interact with biological macromolecules, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tubotaiwine: The parent compound, lacking the N-oxide group.
19®-Methoxytubotaiwine: A methoxy derivative of tubotaiwine.
19(S)-Methoxytubotaiwine: Another stereoisomeric methoxy derivative.
(E)-Condylocarpine: A structurally related indole alkaloid.
(E)-Condylocarpine N-oxide: An N-oxide derivative similar to tubotaiwine N-oxide.
Uniqueness
This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of N-oxide groups in organic and medicinal chemistry.
Propiedades
Número CAS |
40169-69-5 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
methyl 18-ethyl-14-oxido-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-13-8-10-22(24)11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)25-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3 |
Clave InChI |
YNCJDBRZKNLHIH-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2CC[N+]3(C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
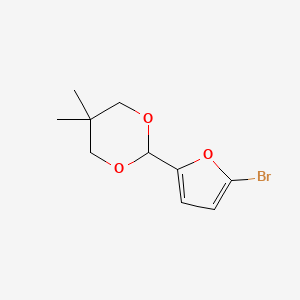

![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

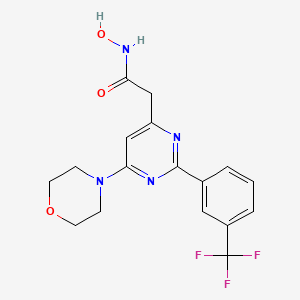
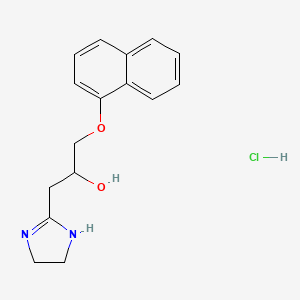
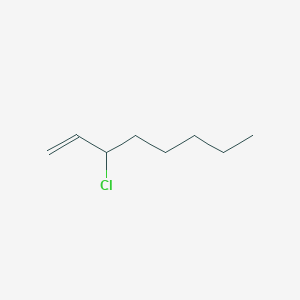
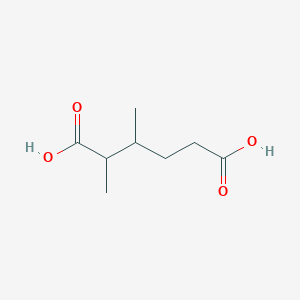
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)

